molecular formula C12H17BrN2O3 B8196272 tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate

tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate

Cat. No.: B8196272
M. Wt: 317.18 g/mol
InChI Key: HTXNKGWJAVCABV-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate (CAS: 1380090-10-7) is a brominated isoxazole derivative featuring a cyclopropane ring fused to a carbamate-protected amine. This compound is characterized by its unique structural motifs:

  • Isoxazole core: A five-membered heterocyclic ring containing oxygen and nitrogen, substituted with bromine (at position 4) and methyl (at position 3) groups. Bromine enhances reactivity in cross-coupling reactions, while the methyl group contributes to lipophilicity .
  • tert-Butoxycarbonyl (Boc) group: A common amine-protecting group in organic synthesis, offering stability under basic and nucleophilic conditions .

The compound is commercially available in 97% purity (100 mg scale) and is used in pharmaceutical and materials research, particularly for constructing complex heterocycles or as a precursor in medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[1-(4-bromo-3-methyl-1,2-oxazol-5-yl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3/c1-7-8(13)9(18-15-7)12(5-6-12)14-10(16)17-11(2,3)4/h5-6H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXNKGWJAVCABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Br)C2(CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate typically involves multiple steps. One common approach starts with the preparation of the 4-bromo-3-methylisoxazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The cyclopropyl group is then introduced via a cyclopropanation reaction. Finally, the carbamate moiety is added using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Hydrolysis reactions typically require aqueous acid or base .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoxazole derivatives, while hydrolysis can produce the corresponding amine and tert-butanol .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate exhibit notable antimicrobial properties. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Neuroprotective Effects

A case study demonstrated the compound's neuroprotective capabilities against oxidative stress induced by amyloid beta peptides. In vitro experiments indicated a reduction in cell death and inflammatory markers in astrocytes, highlighting its potential role in neurodegenerative disease therapies .

Anti-inflammatory Properties

Similar compounds have been evaluated for anti-inflammatory activity. In vivo studies using carrageenan-induced edema models revealed that certain derivatives significantly inhibited inflammation, suggesting that this compound could be beneficial in developing anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Activity TypeMethodologyResultsReference
AntimicrobialTurbidimetric methodEffective against Gram-positive and Gram-negative bacteria
NeuroprotectionIn vitro assays on astrocytesReduced inflammatory markers and cell death
Anti-inflammatoryCarrageenan-induced rat paw edema protocolSignificant inhibition of inflammation

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of this compound demonstrated that it could mitigate oxidative stress in astrocytes. The results indicated a marked decrease in pro-inflammatory cytokines and cell apoptosis, suggesting its potential as a treatment for neurodegenerative conditions like Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of isoxazole derivatives, including this compound. The findings showed promising antibacterial activity against various pathogens, indicating its potential use in developing new antibiotics to combat resistant strains .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the final compound derived from this intermediate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structural and functional analysis of tert-butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate relative to analogous compounds:

Table 1: Comparative Analysis of Isoxazole and Carbamate Derivatives

Compound Name Key Structural Features Reactivity/Applications Purity/Availability
This compound 4-bromo-3-methylisoxazole, cyclopropane, Boc Suzuki coupling (via Br), amine protection, strained ring chemistry 97%, typically in stock
2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)acetic acid (CAS: 78967-07-4) Bis(4-methoxyphenyl)isoxazole, acetic acid Polar substituents enhance solubility; potential for carboxylate-mediated conjugation 99%, 25g scale
Ethyl 5-aminoisoxazole-4-carboxylate (CAS: 34859-64-8) 5-amino-isoxazole, ethyl ester Amine and ester functionalities for heterocycle synthesis (e.g., peptidomimetics) 95%, typically in stock
tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate Cyclohexyl, Boc, pyrimidine, halogen substituents Halogenated pyrimidine for nucleophilic substitution; chiral centers enable stereoselective drug design Synthesized via multistep routes

Key Observations :

Reactivity: The bromine atom in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), distinguishing it from non-halogenated analogs like ethyl 5-aminoisoxazole-4-carboxylate .

Solubility and Lipophilicity :

  • The methyl group on the isoxazole enhances lipophilicity relative to polar derivatives like 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetic acid, which contains hydrophilic carboxylic acid and methoxy groups .

Synthetic Utility :

  • The Boc group provides orthogonal protection for amines, a feature shared with other Boc-carbamates (e.g., ’s (S)-tert-butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)-carbamate) .

Chirality and Stereoselectivity: Unlike the target compound, chiral analogs like those in (e.g., tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate) are designed for stereospecific drug targeting .

Research Findings and Limitations

  • Comparative Data Gaps : Direct comparisons of solubility, melting points, or biological activity with analogs are absent in the provided evidence. Further studies are needed to quantify these properties.

Biological Activity

tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate, with the CAS number 1380090-08-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₈BrN₃O₃
  • Molecular Weight : 246.06 g/mol
  • Structure : The compound features a cyclopropyl group attached to a bromo-substituted isoxazole, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing isoxazole rings often exhibit significant antimicrobial properties. In a study examining various derivatives of isoxazole, it was found that modifications at the 4-position of the ring can enhance antibacterial potency against Mycobacterium tuberculosis (M. tb). For instance, the introduction of a bromine atom at this position in similar compounds significantly influenced their minimum inhibitory concentration (MIC) values, suggesting that tert-butyl carbamate derivatives could also possess similar antimicrobial properties .

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. Isoxazole derivatives have been shown to inhibit epoxide hydrolases, which are critical in various biochemical pathways related to inflammation and infection. This inhibition can lead to altered lipid metabolism and reduced inflammatory responses, making these compounds potential candidates for further development in treating inflammatory diseases .

Study on Antitubercular Activity

In a comparative study of various isoxazole derivatives, it was noted that the introduction of hydrophobic groups like tert-butyl increased anti-tubercular activity while simultaneously decreasing solubility. For example, an isoxazole derivative with a similar structure showed an MIC of 1.56 µg/mL against M. tb, highlighting the potential efficacy of this compound in combating drug-resistant strains of tuberculosis .

CompoundStructureM. tb MIC (µg/mL)Solubility (µg/mL)
1ImageImage6.2525.9
2ImageImage1.5611.2
tert-butyl derivativeImageImageTBDTBD

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. The compound is classified with precautionary statements indicating potential risks such as irritation upon contact and harmful effects if ingested or inhaled . Further toxicological studies are necessary to establish a comprehensive safety profile.

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